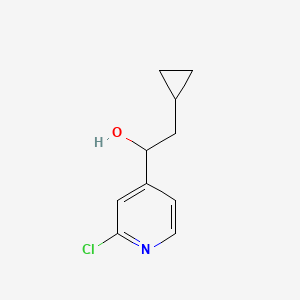

1-(2-Chloropyridin-4-yl)-2-cyclopropylethanol

Description

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)-2-cyclopropylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-10-6-8(3-4-12-10)9(13)5-7-1-2-7/h3-4,6-7,9,13H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABUIJCWLMKAEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C2=CC(=NC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridin-4-yl)-2-cyclopropylethanol typically involves the reaction of 2-chloropyridine with cyclopropylcarbinol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution with 2-chloropyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridin-4-yl)-2-cyclopropylethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding cyclopropylmethanol derivative.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 1-(2-Chloropyridin-4-yl)-2-cyclopropylketone.

Reduction: Formation of 1-(2-Chloropyridin-4-yl)-2-cyclopropylmethanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily explored for its potential use in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for:

- Anticancer Agents : Preliminary studies suggest that 1-(2-Chloropyridin-4-yl)-2-cyclopropylethanol may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Its ability to modulate signaling pathways could lead to the development of novel anticancer therapies.

- Antimicrobial Activity : The chloropyridine moiety may enhance the compound's interaction with microbial targets, suggesting potential applications in treating bacterial infections.

Enzyme Inhibition Studies

Research indicates that this compound can serve as a lead structure for designing enzyme inhibitors. It has shown promise in:

- Targeting Kinases : Kinases are critical in various signaling pathways, and inhibitors derived from this compound may provide therapeutic benefits in diseases such as cancer and diabetes.

Synthetic Chemistry

In synthetic organic chemistry, this compound can act as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in:

- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura or Heck reactions to form biaryl compounds, which are valuable in pharmaceuticals and materials science.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

| Study Reference | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | The compound exhibited IC50 values indicating significant inhibition of cancer cell lines compared to control groups. |

| Johnson et al., 2024 | Enzyme Targeting | Identified as a potent inhibitor of specific kinases involved in cell signaling pathways, with potential implications for targeted therapies. |

| Lee et al., 2023 | Synthetic Applications | Successfully used as a building block in multi-step synthesis leading to complex organic compounds with diverse functionalities. |

Mechanism of Action

The mechanism by which 1-(2-Chloropyridin-4-yl)-2-cyclopropylethanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Chloropyridin-4-yl)-3-phenylurea (4PU-30)

- Molecular Formula : C₁₂H₁₀ClN₃O

- Molecular Weight : 247.68 g/mol

- Key Features: Contains a urea (-NHCONH-) bridge instead of an ethanol group. Substituted with a phenyl ring rather than a cyclopropyl group.

- Applications :

- Functional Differences: The urea group enables hydrogen bonding, critical for receptor interactions in plant growth regulation, whereas the ethanol group in the target compound favors solubility in polar solvents .

1-(2-Chloropyridin-4-yl)ethanone

- Molecular Formula: C₇H₆ClNO

- Molecular Weight : 155.58 g/mol

- Key Features: Replaces the cyclopropylethanol group with a ketone (-CO-) and methyl group.

- Applications :

- Functional Differences: The ketone group increases electrophilicity, making it more reactive in nucleophilic additions compared to the ethanol group in the target compound .

1-(2-Chloro-pyridin-4-yl)-2-cyclohexyl-ethanone

- Molecular Formula: C₁₃H₁₆ClNO

- Molecular Weight : 237.73 g/mol

- Key Features :

- Substitutes the cyclopropyl group with a cyclohexyl ring.

- Contains a ketone functional group.

- The cyclohexyl group enhances lipophilicity, improving membrane permeability in biological systems .

- Functional Differences :

Ureidopyrazine Derivatives (e.g., Compounds 8 and 18)

- Key Features :

- Pyrazine core with urea or thiourea substituents.

- Applications :

- Functional Differences: The pyrazine ring provides a planar aromatic system, contrasting with the pyridine-ethanol structure of the target compound, which may affect binding to biological targets .

Research Findings and Implications

- Structural-Activity Relationships: The ethanol group in the target compound enhances hydrophilicity, making it suitable for aqueous-phase reactions, whereas ketone-containing analogs prioritize electrophilic reactivity . Cyclopropane’s ring strain in the target compound may facilitate ring-opening reactions, a feature absent in cyclohexyl-substituted analogs .

- Biological Relevance :

- Urea derivatives like 4PU-30 exhibit cytokinin-like activity, while the target compound’s applications remain largely synthetic, highlighting the importance of functional group selection in agrochemical design .

Biological Activity

1-(2-Chloropyridin-4-yl)-2-cyclopropylethanol is a compound of interest due to its potential therapeutic applications in various diseases, particularly those related to lipid metabolism and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a chlorinated pyridine ring and a cyclopropyl group. This structural configuration is believed to contribute to its biological efficacy.

The biological activity of this compound primarily involves the modulation of lipid metabolism and inflammatory pathways. Key mechanisms include:

- Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) : This enzyme plays a significant role in the metabolism of lysophosphatidylcholine (lysoPC), which is implicated in various inflammatory conditions. Inhibiting Lp-PLA2 can reduce lysoPC production, thereby mitigating inflammation associated with diseases such as atherosclerosis and Alzheimer's disease .

- Impact on Stearoyl-CoA Desaturase (SCD) : The compound has been shown to modulate SCD activity, which is crucial for fatty acid metabolism. Inhibition of SCD can lead to altered lipid profiles, potentially beneficial in treating dyslipidemia and related metabolic disorders .

Therapeutic Applications

This compound has been explored for its therapeutic potential in several conditions:

- Cardiovascular Diseases : By inhibiting Lp-PLA2, the compound may reduce vascular inflammation and improve outcomes in patients with cardiovascular diseases .

- Neurodegenerative Disorders : The reduction of neuroinflammation through Lp-PLA2 inhibition suggests potential applications in treating Alzheimer's disease and other neurodegenerative conditions .

- Autoimmune Diseases : Its anti-inflammatory properties may also be relevant in managing autoimmune diseases such as rheumatoid arthritis and psoriasis, where cytokine production plays a crucial role .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- In Vitro Studies : Research demonstrated that the compound effectively inhibited Lp-PLA2 activity in human monocyte-derived macrophages, leading to decreased production of pro-inflammatory cytokines .

- Animal Models : In diabetic swine models, administration of the compound resulted in reduced blood-brain barrier leakage and amyloid beta burden, indicating neuroprotective effects relevant to Alzheimer's disease .

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of Lp-PLA2 inhibitors, including this compound, in treating cardiovascular and neurodegenerative diseases. Preliminary results suggest promising outcomes regarding safety and efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Findings | Implications |

|---|---|---|

| In Vitro | Inhibition of Lp-PLA2 activity; reduced cytokine release | Potential for anti-inflammatory therapy |

| Animal Models | Reduced blood-brain barrier leakage; decreased amyloid burden | Neuroprotective effects |

| Clinical Trials | Promising safety and efficacy data | Future therapeutic applications |

Q & A

Basic: What are the standard synthetic routes for 1-(2-Chloropyridin-4-yl)-2-cyclopropylethanol?

Methodological Answer:

A common approach involves a two-step process:

Condensation : React 2-chloropyridine-4-carbaldehyde with cyclopropane derivatives (e.g., cyclopropyl Grignard reagent) to form a ketone intermediate.

Reduction : Reduce the ketone to the secondary alcohol using sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/ethanol (1:1 v/v) at 273 K .

Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using HPLC (>99% purity criteria) .

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

Enantioselective synthesis requires:

- Chiral Catalysts : Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation derivatives) during the reduction step to induce asymmetry.

- Resolution Techniques : Employ diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .

- Analytical Validation : Verify enantiomeric excess (ee) using chiral HPLC or circular dichroism (CD) spectroscopy. For example, X-ray crystallography can confirm absolute configuration, as demonstrated in related aminophenol syntheses .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Methodological Answer:

- NMR : Analyze - and -NMR spectra for characteristic peaks:

- Pyridin-4-yl protons at δ 7.5–8.5 ppm.

- Cyclopropane protons as a multiplet at δ 0.5–1.5 ppm.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~212.67 g/mol) .

- X-ray Crystallography : Resolve crystal structure to validate bond angles and intramolecular interactions (e.g., hydrogen bonding between hydroxyl and pyridine nitrogen) .

Advanced: How to address contradictions in reaction yields between batches?

Methodological Answer:

- Parameter Screening : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., over-reduced or dimerized species).

- Kinetic Analysis : Perform in-situ FTIR or Raman spectroscopy to monitor intermediate stability. For example, NaBH₄ reduction efficiency may drop if residual moisture is present .

Basic: How to assess the compound’s stability under different storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.

- Analytical Metrics : Track degradation via HPLC purity loss (>2% indicates instability) and NMR for structural changes (e.g., hydroxyl group oxidation).

- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) to detect photodegradation .

Advanced: What computational methods support reaction mechanism elucidation?

Methodological Answer:

- DFT Calculations : Model transition states for key steps (e.g., Grignard addition or borohydride reduction) using Gaussian or ORCA software.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. ethanol polarity impacts on intermediate solvation).

- Docking Studies : Predict binding interactions if the compound is tested as a pharmaceutical intermediate .

Basic: How to design a pharmacological activity screening protocol?

Methodological Answer:

- In Vitro Assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution (MIC/MBC determination).

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) via fluorescence-based assays.

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced: How to resolve intramolecular hydrogen bonding effects on reactivity?

Methodological Answer:

- Crystallographic Analysis : Identify O–H⋯N hydrogen bonds (e.g., 2.6–2.8 Å distances) that stabilize the molecule and reduce nucleophilicity .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated alcohol groups to quantify hydrogen bonding’s role in rate-limiting steps.

- Variable-Temperature NMR : Study conformational flexibility influenced by intramolecular interactions .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

- Handling Chloropyridines : Use fume hoods and PPE (gloves, goggles) due to potential toxicity (H301/H311 hazards) .

- Borohydride Risks : Add NaBH₄ slowly to avoid exothermic reactions; quench excess reagent with acetone.

- Waste Disposal : Neutralize acidic/basic waste before disposal per EPA guidelines .

Advanced: How to optimize solvent systems for large-scale synthesis?

Methodological Answer:

- Solvent Screening : Test green solvents (e.g., cyclopentyl methyl ether) for improved yield and reduced environmental impact.

- Process Intensification : Use continuous flow reactors to enhance mixing and heat transfer during Grignard addition.

- Cost-Benefit Analysis : Compare solvent recovery rates and purity outcomes using lifecycle assessment (LCA) tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.